rac-(2R,4R)-4-bromo-2-methyloxane

Description

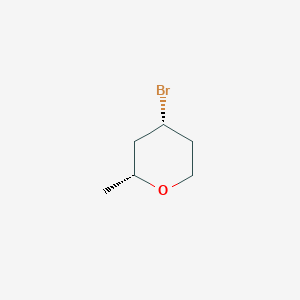

rac-(2R,4R)-4-bromo-2-methyloxane is a brominated six-membered oxane (tetrahydropyran) derivative featuring a methyl group at the 2-position and a bromine atom at the 4-position. The stereochemical designation "(2R,4R)" indicates the absolute configuration of the two chiral centers. The prefix "rac" denotes a racemic mixture, implying an equal ratio of the (2R,4R) enantiomer and its (2S,4S) counterpart. This compound is primarily utilized as a synthetic intermediate in organic chemistry due to the reactivity of its bromine substituent, which facilitates nucleophilic substitution or elimination reactions.

Properties

Molecular Formula |

C6H11BrO |

|---|---|

Molecular Weight |

179.05 g/mol |

IUPAC Name |

(2R,4R)-4-bromo-2-methyloxane |

InChI |

InChI=1S/C6H11BrO/c1-5-4-6(7)2-3-8-5/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |

InChI Key |

XGUHBPURLJMNNN-PHDIDXHHSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCO1)Br |

Canonical SMILES |

CC1CC(CCO1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4R)-4-bromo-2-methyloxane typically involves the bromination of 2-methyloxane. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4R)-4-bromo-2-methyloxane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-methyloxane.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

Substitution: Formation of 4-hydroxy-2-methyloxane or 4-amino-2-methyloxane.

Oxidation: Formation of 4-oxo-2-methyloxane.

Reduction: Formation of 2-methyloxane.

Scientific Research Applications

rac-(2R,4R)-4-bromo-2-methyloxane has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,4R)-4-bromo-2-methyloxane involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the oxane ring can undergo ring-opening reactions. These interactions can lead to the formation of various biologically active compounds, influencing different molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Bromomethyl)-2,2-dimethyloxane (CAS 1050494-70-6)

This compound shares the oxane backbone but differs in substituents: it contains a bromomethyl group at position 4 and two methyl groups at position 2 (vs. a single methyl and bromine in the target compound). These structural differences lead to distinct properties:

- Molar mass : Higher molar mass (207.11 g/mol vs. 179.06 g/mol for the target compound) due to additional methyl and bromomethyl groups .

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

Key contrasts include:

- Bromine environment: The bromine in 2-bromo-4'-methoxyacetophenone is part of an aromatic acetophenone system, favoring electrophilic substitution reactions, whereas the aliphatic bromine in the target compound is more prone to nucleophilic substitution.

- Applications: Both are used as intermediates, but 2-bromo-4'-methoxyacetophenone is explicitly restricted to controlled industrial/laboratory settings .

Stereochemical Analog: (2R,4R)-Difenoconazole

Though structurally distinct (a triazole fungicide), difenoconazole’s (2R,4R) configuration provides insight into stereochemical effects on bioactivity. demonstrates that (2R,4R)-difenoconazole significantly inhibits embryo hatching in medaka fish at 1.00 mg/L, whereas its (2R,4S) isomer exhibits contrasting effects. This highlights the critical role of stereochemistry in biological interactions—a principle that may extend to rac-(2R,4R)-4-bromo-2-methyloxane despite lacking direct toxicity data .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Features |

|---|---|---|---|---|

| This compound | C₆H₁₁BrO | 179.06 | 2-methyl, 4-bromo | Racemic mixture; aliphatic bromine |

| 4-(Bromomethyl)-2,2-dimethyloxane | C₈H₁₅BrO | 207.11 | 4-bromomethyl, 2,2-dimethyl | High steric hindrance; industrial use |

| 2-Bromo-4'-methoxyacetophenone | C₉H₉BrO₂ | 245.07 | Aromatic bromine, methoxy | Electrophilic reactivity; strict handling |

Research Findings and Implications

- Stereochemical influence: The (2R,4R) configuration in difenoconazole correlates with heightened toxicity, suggesting similar stereochemical sensitivity in this compound despite structural differences.

- Structural reactivity: Aliphatic bromine in oxanes offers distinct synthetic utility compared to aromatic bromine, as seen in 2-bromo-4'-methoxyacetophenone.

- Data gaps : Direct studies on the target compound’s toxicity, enantiomer-specific effects, and metabolic pathways are needed to validate hypotheses derived from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.